Ethyl 2-[(2-ethoxybenzoyl)amino]acetate
Description
Ethyl 2-[(2-ethoxybenzoyl)amino]acetate is an ethyl ester derivative featuring a 2-ethoxybenzoyl group linked via an amide bond to a glycine ethyl ester backbone. The compound’s structure comprises a benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the ortho position, connected to an acetamide moiety (NH-CH₂-COOEt). This design confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-11-8-6-5-7-10(11)13(16)14-9-12(15)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI Key |
PZYFTCFOJZADLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-ethoxybenzoyl)amino]acetate typically involves the reaction of 2-ethoxybenzoic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
Ethyl 2-[(2-ethoxybenzoyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-ethoxybenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzoyl moiety can interact with the active site of enzymes, inhibiting their activity or altering their function. Additionally, the compound can participate in various biochemical pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-[(2-ethoxybenzoyl)amino]acetate with analogs differing in substituents, functional groups, and applications. Key differences in molecular properties, reactivity, and biological activity are highlighted.
Substituted Benzamide Derivatives
Compounds with modified benzoyl substituents exhibit distinct electronic and steric effects:
*Calculated based on molecular formula (C₁₂H₁₅NO₅).
Key Findings :
- Electron-donating groups (e.g., ethoxy) increase solubility but may reduce metabolic stability compared to electron-withdrawing substituents (e.g., chloro) .
- Halogenated analogs show enhanced enzyme inhibition due to stronger van der Waals interactions and improved lipophilicity .
Thioester Analogs
Replacing the oxygen ester with a thioester group alters reactivity and biological interactions:

Key Findings :
- Thioesters exhibit higher nucleophilic reactivity than oxygen esters, enabling covalent interactions with enzyme active sites .
Heterocyclic and Keto Derivatives
Structural variations in the acetate backbone or aromatic system influence applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

